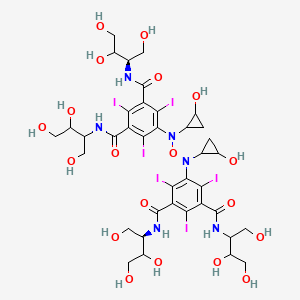

1,3-Benzenedicarboxamide, 5,5'-(oxybis((1-oxo-2,1-ethanediyl)(methylimino)))bis(N,N'-bis(2,3-dihydroxy-1-(hydroxymethyl)propyl)-2,4,6-triiodo-, stereoisomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,3-Benzènedicarboxamide, 5,5’-(oxybis((1-oxo-2,1-éthanediyl)(méthylimino)))bis(N,N’-bis(2,3-dihydroxy-1-(hydroxyméthyl)propyl)-2,4,6-triiodo-, stéréoisomère est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l’industrie. Ce composé se caractérise par sa structure moléculaire complexe, qui comprend de multiples groupes fonctionnels et stéréoisomères.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1,3-Benzènedicarboxamide, 5,5’-(oxybis((1-oxo-2,1-éthanediyl)(méthylimino)))bis(N,N’-bis(2,3-dihydroxy-1-(hydroxyméthyl)propyl)-2,4,6-triiodo-, stéréoisomère implique généralement des réactions organiques en plusieurs étapes. Ces réactions peuvent inclure :

Amidation : Formation de liaisons amides entre les acides carboxyliques et les amines.

Oxydation : Introduction d’atomes d’oxygène dans la molécule.

Iodation : Incorporation d’atomes d’iode dans les cycles aromatiques.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Des techniques telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,3-Benzènedicarboxamide, 5,5’-(oxybis((1-oxo-2,1-éthanediyl)(méthylimino)))bis(N,N’-bis(2,3-dihydroxy-1-(hydroxyméthyl)propyl)-2,4,6-triiodo-, stéréoisomère peut subir diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Remplacement de groupes fonctionnels par d’autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions incluent :

Agents oxydants : tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Agents réducteurs : tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).

Réactifs de substitution : tels que les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-).

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des composés carbonylés, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

Chimie

En chimie, ce composé peut être utilisé comme unité de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies de réaction et mécanismes.

Biologie

En biologie, le composé peut être étudié pour ses interactions potentielles avec les molécules biologiques telles que les protéines et les acides nucléiques. Ses multiples groupes fonctionnels et stéréoisomères en font un outil précieux pour sonder les systèmes biologiques.

Médecine

En médecine, le composé peut être étudié pour ses propriétés thérapeutiques potentielles. Sa capacité à interagir avec diverses cibles moléculaires pourrait conduire au développement de nouveaux médicaments ou agents diagnostiques.

Industrie

Dans l’industrie, le composé peut être utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements. Ses propriétés uniques pourraient améliorer les performances de ces matériaux dans diverses applications.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its multiple functional groups and stereoisomers make it a valuable tool for probing biological systems.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Its ability to interact with various molecular targets could lead to the development of new drugs or diagnostic agents.

Industry

In industry, the compound may be used in the production of advanced materials, such as polymers and coatings. Its unique properties could enhance the performance of these materials in various applications.

Mécanisme D'action

Le mécanisme d’action du 1,3-Benzènedicarboxamide, 5,5’-(oxybis((1-oxo-2,1-éthanediyl)(méthylimino)))bis(N,N’-bis(2,3-dihydroxy-1-(hydroxyméthyl)propyl)-2,4,6-triiodo-, stéréoisomère implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent inclure :

Liaison aux protéines : modulation de leur activité ou de leur stabilité.

Interaction avec les acides nucléiques : influence de l’expression génétique ou de la réplication.

Participation aux réactions redox : influence de l’équilibre redox cellulaire.

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires au 1,3-Benzènedicarboxamide, 5,5’-(oxybis((1-oxo-2,1-éthanediyl)(méthylimino)))bis(N,N’-bis(2,3-dihydroxy-1-(hydroxyméthyl)propyl)-2,4,6-triiodo-, stéréoisomère incluent :

Dérivés du 1,3-Benzènedicarboxamide : composés ayant des structures de base similaires mais des groupes fonctionnels différents.

Composés triiodoaromatiques : composés comportant trois atomes d’iode liés à un cycle aromatique.

Composés polyhydroxylés : molécules comportant de multiples groupes hydroxyle.

Unicité

L’unicité de ce composé réside dans sa combinaison de groupes fonctionnels et de stéréoisomères, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications industrielles.

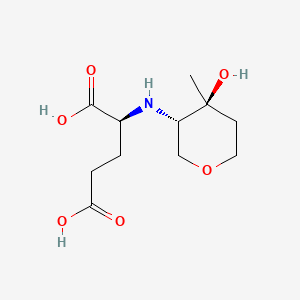

Propriétés

Numéro CAS |

80909-30-4 |

|---|---|

Formule moléculaire |

C38H50I6N6O19 |

Poids moléculaire |

1656.3 g/mol |

Nom IUPAC |

5-[(2-hydroxycyclopropyl)-[N-(2-hydroxycyclopropyl)-2,4,6-triiodo-3-(1,3,4-trihydroxybutan-2-ylcarbamoyl)-5-[[(2R)-1,3,4-trihydroxybutan-2-yl]carbamoyl]anilino]oxyamino]-2,4,6-triiodo-3-N-(1,3,4-trihydroxybutan-2-yl)-1-N-[(2R)-1,3,4-trihydroxybutan-2-yl]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C38H50I6N6O19/c39-27-23(35(65)45-11(3-51)19(61)7-55)29(41)33(30(42)24(27)36(66)46-12(4-52)20(62)8-56)49(15-1-17(15)59)69-50(16-2-18(16)60)34-31(43)25(37(67)47-13(5-53)21(63)9-57)28(40)26(32(34)44)38(68)48-14(6-54)22(64)10-58/h11-22,51-64H,1-10H2,(H,45,65)(H,46,66)(H,47,67)(H,48,68)/t11-,12?,13-,14?,15?,16?,17?,18?,19?,20?,21?,22?/m1/s1 |

Clé InChI |

CGIULJHSBNHLGG-YWCGHJHESA-N |

SMILES isomérique |

C1C(C1O)N(C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)N[C@H](CO)C(CO)O)I)ON(C3CC3O)C4=C(C(=C(C(=C4I)C(=O)NC(CO)C(CO)O)I)C(=O)N[C@H](CO)C(CO)O)I |

SMILES canonique |

C1C(C1O)N(C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)ON(C3CC3O)C4=C(C(=C(C(=C4I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

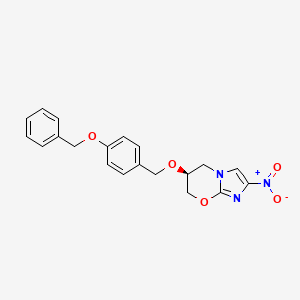

![N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12735093.png)